molecular formula C11H8ClNO B1181839 5-Chloronaphthalene-1-carboxamide

5-Chloronaphthalene-1-carboxamide

Cat. No.: B1181839
M. Wt: 205.641
InChI Key: LHLWFLNMAYVRJG-UHFFFAOYSA-N
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Description

5-Chloronaphthalene-1-carboxamide is a naphthalene derivative featuring a carboxamide group (-CONH₂) at the 1-position and a chlorine atom at the 5-position of the fused aromatic ring system. Naphthalene-based carboxamides are of significant interest in medicinal and materials chemistry due to their planar aromatic structure, which facilitates π-π stacking interactions, and their tunable electronic properties via substituent modification.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.641

IUPAC Name

5-chloronaphthalene-1-carboxamide

InChI

InChI=1S/C11H8ClNO/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14)

InChI Key

LHLWFLNMAYVRJG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on analogs with carboxamide/carboximidamide groups and halogenated aromatic systems, as derived from the evidence. Key structural and functional differences are highlighted below.

Functional Group Variations

  • Carboxamide vs. Carboximidamide: 5-Chloronaphthalene-1-carboxamide contains a carboxamide (-CONH₂) group, which is polar and capable of hydrogen bonding. This contrasts with pyrazole-1-carboximidamide derivatives in (e.g., compounds 1–11), which feature an amidine (-NH-C(NH)-NH₂) group. Example: Compound (3) from (5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) shares a chloro-substituted aromatic ring but differs in the core heterocycle and functional group .

Substituent Effects

  • Chlorine vs. Other Halogens/Substituents :
    • Chlorine’s electron-withdrawing nature modulates the electron density of the aromatic ring, affecting reactivity and binding. In contrast, bromine (e.g., compound 4 in ) and trifluoromethyl groups (e.g., compounds) introduce greater steric bulk and lipophilicity. Trifluoromethyl groups, being strongly electron-withdrawing, may further enhance metabolic resistance and membrane permeability .
  • Naphthalene vs. Simpler Aromatic Systems :
    • The naphthalene core in 5-Chloronaphthalene-1-carboxamide provides a larger π-system compared to phenyl or pyrazole rings (). This could improve stacking interactions in protein binding pockets but may reduce solubility due to increased hydrophobicity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Functional Groups Notable Properties Reference
5-Chloronaphthalene-1-carboxamide Naphthalene Cl (5-position), -CONH₂ (1-position) Moderate lipophilicity, H-bond donor/acceptor N/A
5-(4-Chlorophenyl)-3-phenyl-...carboximidamide (, compound 3) Pyrazole 4-Cl-phenyl, amidine group Higher basicity, ionic interactions
4-[5-(3-Chloro-5-(CF₃)phenyl)-...carboxamide () Naphthalene + isoxazole CF₃, isoxazolyl, -CONH₂ High lipophilicity, metabolic stability

Notes on Evidence Limitations

  • The provided sources lack quantitative data (e.g., solubility, IC₅₀ values) for 5-Chloronaphthalene-1-carboxamide, necessitating extrapolation from structural analogs.
  • focuses on pyrazole-carboximidamides, which differ in core structure and functional groups but highlight substituent trends. emphasizes complex trifluoromethylated naphthalene derivatives, offering insights into advanced halogenation strategies .

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